2-Amino-3-hydroxy-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-2-cyclohexen-1-one is an organic compound with the molecular formula C6H9NO. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-hydroxy-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-cyclohexen-1-one with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the amino and hydroxyl groups. This process may utilize various catalysts and oxidizing agents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-2-cyclohexen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield different oxo-derivatives, while reduction can produce various amino-alcohols .
Scientific Research Applications
2-Amino-3-hydroxy-2-cyclohexen-1-one has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fragrances, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its amino and hydroxyl groups play crucial roles in these interactions, facilitating the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexenone ring structure but lacking the amino and hydroxyl groups.
3-Amino-2-cyclohexen-1-one: Another similar compound with an amino group but without the hydroxyl group.
Uniqueness
2-Amino-3-hydroxy-2-cyclohexen-1-one is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality distinguishes it from other similar compounds and makes it valuable in synthetic chemistry .
Properties
CAS No. |
344243-18-1 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-amino-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C6H9NO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3,7H2 |
InChI Key |
YLBUHDPEMGJUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.